molecular formula C19H25N3O2S2 B2691839 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1706151-40-7

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2691839
CAS No.: 1706151-40-7
M. Wt: 391.55
InChI Key: FISXWSWKJSNSLF-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic organic compound provided for research and development purposes. This molecule features a 5,6,7,8-tetrahydronaphthalene group linked to a sulfonamide function, which is further connected to a piperidine ring substituted with a 1,3-thiazole heterocycle. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is known to be a precursor for various physiologically active molecules . Compounds containing this core structure have been extensively investigated for a wide spectrum of biological activities, and research into novel 2-aminothiazole derivatives remains a significant area of scientific interest . Furthermore, sulfonamide-functionalized molecules are a common focus in drug discovery and chemical biology research. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c23-26(24,18-8-7-16-5-1-2-6-17(16)12-18)21-13-15-4-3-10-22(14-15)19-20-9-11-25-19/h7-9,11-12,15,21H,1-6,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISXWSWKJSNSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with the tetrahydronaphthalene-2-sulfonamide under specific reaction conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A (N-((1-Benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide)

  • Key Differences : Replaces the thiazole group with a benzyl substituent on the piperidine ring.
  • Implications : The benzyl group introduces greater aromatic bulk but lacks the heteroatom-mediated interactions (S, N) of thiazole. This may reduce selectivity for targets requiring polar interactions, such as cholinesterases or kinases .

Compound B (N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide)

  • Key Differences : Substitutes the piperidine-thiazole moiety with a thiazolo[5,4-b]pyridinyl group attached to a methylphenyl backbone.

Compound C (LY303870)

  • Key Differences : Features a morpholinylmethyltriazolone core instead of tetrahydronaphthalene-sulfonamide. Retains a piperidine subunit but with distinct substituents (methoxybenzyl and indole groups).
  • Implications : The absence of a sulfonamide group limits hydrogen-bonding capacity, while the indole moiety introduces hydrophobic interactions, suggesting divergent target profiles (e.g., neurokinin receptor vs. enzyme inhibition) .
Heterocyclic Variants

Compound D (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide)

  • Key Differences : Replaces the thiazole with a 1,3,4-thiadiazole and incorporates a pyridazine-thiophene system.
  • Implications : The thiadiazole’s additional nitrogen atom may enhance metabolic stability but reduce steric compatibility with targets preferring smaller heterocycles like thiazole .

Comparative Data Table

Compound Core Structure Heterocycle Key Substituents Potential Target Relevance
Target Compound Tetrahydronaphthalene-sulfonamide 1,3-Thiazole Piperidin-3-ylmethyl Enzyme inhibition, GPCRs
Compound A Naphthalene-sulfonamide Benzyl Piperidin-3-ylmethyl Cholinesterase inhibition
Compound B Tetrahydronaphthalene-sulfonamide Thiazolo[5,4-b]pyridine Methylphenyl Kinase/Receptor modulation
Compound D Acetamide 1,3,4-Thiadiazole Thienylpyridazine Antimicrobial/Enzyme inhibition

Research Findings and Hypotheses

  • Electronic Effects : The thiazole’s electron-deficient nature in the target compound may favor interactions with electron-rich enzyme active sites (e.g., butyrylcholinesterase), contrasting with benzyl or thiadiazole analogs .
  • Synthetic Accessibility : The thiazole-piperidine linkage may require specialized coupling agents (e.g., Pd catalysts for C-S bond formation), whereas benzyl analogs are more straightforward to alkylate .

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique combination of functional groups:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Piperidine Ring : Often associated with psychoactive effects and drug interactions.
  • Tetrahydronaphthalene Sulfonamide : This moiety contributes to the compound's solubility and metabolic stability.

Chemical Structure

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The molecular structure suggests significant potential for biological activity due to the interplay of these functional groups.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives containing thiazole and piperidine rings have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)1.61 ± 1.92
Compound BA549 (Lung Cancer)1.98 ± 1.22
This compoundTBDTBDTBD

The presence of the trifluoromethyl group in related compounds has been linked to enhanced anticancer activity, suggesting that this compound may also share this property.

Antimicrobial Activity

The thiazole ring's ability to interact with bacterial enzymes posits this compound as a potential antimicrobial agent. The mechanism may involve inhibition of critical enzymatic pathways in bacteria, leading to reduced viability and growth.

Anticonvulsant Properties

Some thiazole-bearing compounds have demonstrated anticonvulsant activity. For example, a related thiazole-integrated pyrrolidinone showed significant protective effects in animal models against seizures. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole moiety could enhance anticonvulsant efficacy .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer proliferation or microbial resistance.
  • Receptor Modulation : Potential binding to neurotransmitter receptors influencing neurological disorders.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer properties of related compounds, several analogs were tested against MCF7 and A549 cell lines. The results indicated that modifications similar to those present in this compound could lead to enhanced cytotoxicity .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of thiazole derivatives found that certain modifications increased efficacy against Gram-positive bacteria. This suggests that this compound may also exhibit similar properties .

Q & A

(Basic) What are effective synthetic routes for N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer:
A viable approach involves modular assembly of the piperidine-thiazole and tetrahydronaphthalene-sulfonamide moieties. For the piperidine-thiazole subunit, a 1,3-dipolar cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) can be employed to introduce the thiazole ring, as demonstrated in analogous heterocyclic systems . The tetrahydronaphthalene-sulfonamide core can be synthesized via selective sulfonation of 5,6,7,8-tetrahydronaphthalene-2-amine, followed by coupling with the functionalized piperidine intermediate. Key steps include:

  • Sulfonation: Use chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
  • Coupling: Activate the sulfonyl chloride with a base (e.g., triethylamine) and react with the piperidine-thiazole amine derivative.
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretching at ~1300–1350 cm⁻¹, thiazole C=N at ~1600 cm⁻¹). Compare with reference spectra of structurally related compounds .
  • NMR:
    • ¹H NMR: Assign signals for tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet) and thiazole protons (δ 7.2–8.4 ppm). Use DMSO-d₆ or CDCl₃ as solvents for better resolution .
    • ¹³C NMR: Confirm sulfonamide carbon (δ ~120–125 ppm) and thiazole carbons (δ ~150–160 ppm).
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ ion) with mass accuracy <5 ppm .

(Advanced) How can crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical uncertainties (e.g., piperidine ring conformation, sulfonamide geometry).

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXT for direct methods or SHELXD for charge flipping .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using the ORTEP-3 GUI for thermal ellipsoid visualization and structural accuracy .
  • Discrepancy Handling: If bond lengths/angles deviate from expected values (e.g., sulfonamide S–N bond >1.63 Å), re-examine disorder modeling or solvent masking .

(Advanced) How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets). The tetrahydronaphthalene group may engage in hydrophobic interactions, while the thiazole could form π-stacking or hydrogen bonds .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies for redox activity). Compare with experimental UV-Vis spectra .
  • MD Simulations: Assess stability of ligand-protein complexes in explicit solvent (e.g., water, 100 ns trajectory) using GROMACS. Monitor RMSD/RMSF to identify critical binding residues .

(Advanced) How to design experiments analyzing structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with variations in:
    • Piperidine substituents: Replace thiazole with oxazole or pyridine to assess heterocycle effects.
    • Sulfonamide groups: Introduce electron-withdrawing substituents (e.g., -CF₃) to modulate acidity .
  • Biological Assays:
    • Enzyme Inhibition: Test against carbonic anhydrase or metalloproteases (common sulfonamide targets) using fluorometric assays .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Data Analysis: Apply multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

(Basic) What are common pitfalls in purifying this compound, and how to mitigate them?

Methodological Answer:

  • Low Solubility: The sulfonamide group can reduce solubility in non-polar solvents. Use DMSO/water mixtures for recrystallization or employ reverse-phase chromatography (C18 column, methanol/water gradient) .
  • Byproduct Formation: Monitor reactions via TLC (hexane/ethyl acetate 8:2) to detect intermediates. If azide intermediates persist (from CuAAC), quench with sodium ascorbate and re-extract .
  • Hygroscopicity: Store the compound under nitrogen or argon in a desiccator with silica gel to prevent moisture absorption .

(Advanced) How to reconcile contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields: Ensure docking/scoring functions account for sulfonamide protonation states (e.g., -SO₂NH₂ vs. -SO₂NH⁻) at physiological pH .
  • Solvent Effects: Include explicit water molecules in simulations to model hydrogen bonding accurately.
  • Experimental Validation: Repeat assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to rule out artifactual results. Cross-validate with SPR (surface plasmon resonance) for binding affinity .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Screening: Refer to SDS data for acute toxicity (e.g., LD₅₀ in rodents). Assume potential irritancy due to sulfonamide groups.
  • PPE: Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >1000°C to prevent environmental release .

(Advanced) How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

  • Target Identification: Link to enzyme classes (e.g., carbonic anhydrase IX) overexpressed in hypoxic tumors. Use pathway analysis tools (KEGG, Reactome) to map potential interactions .
  • Hypothesis Testing: Design knockout/knockdown studies (e.g., CRISPR-Cas9) to validate target necessity in disease models .
  • Data Interpretation: Apply Bayesian statistics to quantify confidence in mechanistic hypotheses, especially if off-target effects are observed .

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